3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine
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Overview
Description
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine is a chemical compound with the molecular formula C18H37N4O2Sn It is characterized by the presence of an azido group, a Boc-protected amine, and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.
Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide.
Attachment of the tributylstannyl group: The tributylstannyl group is introduced via a stannylation reaction, typically using tributyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of scale-up synthesis, such as optimizing reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Coupling reactions: The tributylstannyl group can participate in Stille coupling reactions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Tributyltin chloride: Used for stannylation.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
Amine derivatives: Formed through reduction of the azido group.
Coupled products: Formed through Stille coupling reactions with various electrophiles.
Scientific Research Applications
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal chemistry:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Mechanism of Action
The mechanism of action of 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine depends on the specific reactions it undergoes. For example:
Reduction to amine: The azido group is reduced to an amine, which can then participate in further reactions.
Stille coupling: The tributylstannyl group participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Azido-N-Boc-1-propanamine: Lacks the tributylstannyl group, making it less versatile in coupling reactions.
N-Boc-N-[(tributylstannyl)methyl]-1-propanamine: Lacks the azido group, limiting its use in bioconjugation.
Uniqueness
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine is unique due to the combination of the azido group, Boc-protected amine, and tributylstannyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and development.
Properties
Molecular Formula |
C21H44N4O2Sn |
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Molecular Weight |
503.3 g/mol |
IUPAC Name |
tert-butyl N-(3-azidopropyl)-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C9H17N4O2.3C4H9.Sn/c1-9(2,3)15-8(14)13(4)7-5-6-11-12-10;3*1-3-4-2;/h4-7H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
CHJPBYVKZGAZNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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